molecular formula C19H14Cl2 B3120715 chlorotritylchloride CAS No. 27023-37-6

chlorotritylchloride

Cat. No.: B3120715
CAS No.: 27023-37-6
M. Wt: 313.2 g/mol
InChI Key: LMSWYOHFMJDYAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorotritylchloride, also known as 2-chlorotrityl chloride, is a versatile compound widely used in organic synthesis, particularly in solid-phase peptide synthesis. It is known for its ability to immobilize various functional groups, making it an essential reagent in the synthesis of complex molecules.

Preparation Methods

Chlorotritylchloride can be synthesized through several methods. One common approach involves the reaction of trityl chloride with thionyl chloride in the presence of a catalyst. This reaction typically occurs under anhydrous conditions to prevent moisture from affecting the yield . Another method involves the chlorination of trityl alcohol using phosphorus pentachloride or oxalyl chloride . Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Chlorotritylchloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, trifluoroacetic acid, and various nucleophiles. Major products formed include trityl-protected amines, alcohols, and phenols.

Mechanism of Action

Chlorotritylchloride exerts its effects through the formation of stable trityl derivatives. The trityl group acts as a protecting group, preventing unwanted reactions during synthesis. The mechanism involves the formation of a covalent bond between the trityl group and the functional group of interest, which can be cleaved under specific conditions to release the desired product .

Comparison with Similar Compounds

Chlorotritylchloride is often compared with other trityl-based compounds such as trityl chloride and trityl bromide. While all these compounds serve as protecting groups, this compound is unique due to its enhanced stability and reactivity under mild conditions . Similar compounds include:

  • Trityl chloride
  • Trityl bromide
  • Trityl hydrazine

These compounds share similar applications but differ in their reactivity and stability profiles.

Biological Activity

Chlorotrityl chloride (CTC), specifically in the form of 2-chlorotrityl chloride resin, plays a significant role in the field of medicinal chemistry and peptide synthesis. This article provides an overview of its biological activity, focusing on its applications in solid-phase synthesis, its efficacy as a protecting group, and relevant case studies that highlight its utility in drug discovery and development.

Overview of Chlorotrityl Chloride

Chlorotrityl chloride is a polystyrene-based resin widely used in solid-phase peptide synthesis (SPPS). Its unique properties allow for the efficient synthesis of various biologically active compounds, including peptides and pseudopeptides. The resin's structure facilitates the attachment and subsequent cleavage of amino acids, making it an essential tool for chemists in drug development.

Biological Applications

1. Peptide Synthesis

CTC resin is particularly noted for its effectiveness in synthesizing C-terminal acid peptides. It serves as a reusable mild protecting group for carboxylic acids, allowing for the temporary protection of these functional groups during synthesis without the complications associated with traditional methods . The ability to regenerate the resin after cleavage enhances its practicality, making it a cost-effective option for extensive peptide libraries.

2. Supporting Diverse Biological Activities

Research indicates that compounds synthesized using CTC resin exhibit a broad spectrum of biological activities. These include:

  • Antimicrobial activity : Peptides synthesized on CTC resin have shown potential as antimicrobial agents.
  • Analgesic properties : Studies on bioconjugates involving CTC-derived peptides have demonstrated analgesic activity, suggesting their utility in pain management .
  • Anti-inflammatory effects : Certain synthesized peptides have been linked to reduced inflammation, highlighting their therapeutic potential in treating inflammatory diseases .

Case Study 1: Synthesis of Bioconjugates

A recent study synthesized bioconjugates combining pyrrole heterocycles with FELL peptides using CTC resin. The resulting compounds exhibited significant analgesic activity while maintaining hydrolytic stability across various pH levels. This study underscores the versatility of CTC in creating complex molecules with enhanced biological properties .

Case Study 2: Efficiency in Peptide Cleavage

Research has shown that CTC resin allows for quantitative and rapid cleavage of peptides without damaging sensitive side chains such as those found in tryptophan (Trp), methionine (Met), and tyrosine (Tyr). This was achieved using mild conditions with AcOH/TFE/DCM mixtures . The efficiency of this method is critical for producing high-purity peptides necessary for biological assays.

Data Table: Comparison of Biological Activities

Compound Type Biological Activity Reference
Peptides from CTCAntimicrobial
BioconjugatesAnalgesic
Complex PeptidesAnti-inflammatory
Cleavage EfficiencyHigh yield, low side reactions

Properties

IUPAC Name

1-chloro-4-[chloro(diphenyl)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSWYOHFMJDYAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
chlorotritylchloride
Reactant of Route 2
Reactant of Route 2
chlorotritylchloride
Reactant of Route 3
chlorotritylchloride
Reactant of Route 4
Reactant of Route 4
chlorotritylchloride
Reactant of Route 5
chlorotritylchloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.